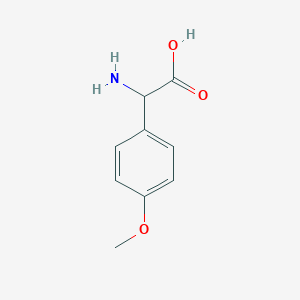

2-Amino-2-(4-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUAKXUIILGDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-53-6, 19789-59-4 | |

| Record name | NSC154924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19789-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

Introduction

This compound is a non-proteinogenic amino acid, a derivative of glycine featuring a methoxy-substituted phenyl group at the alpha-carbon.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks in the synthesis of peptide-based therapeutics, offering advantages such as enhanced metabolic stability, constrained conformations, and novel pharmacological activities.[2] The physicochemical properties of this compound are fundamental to its application, dictating its behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core . We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern these properties and detailing the self-validating experimental protocols required for their precise and reproducible determination.

Chemical and Molecular Identity

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data rests. The structure consists of a central chiral carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxyphenyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Methoxy Phenylglycine, Amino(4-methoxyphenyl)acetic acid[1] |

| CAS Number | 19789-59-4 (Racemate)[3] |

| 24593-48-4 ((S)-enantiomer)[4] | |

| 24593-49-5 ((R)-enantiomer)[5] | |

| Molecular Formula | C₉H₁₁NO₃[1] |

| Molecular Weight | 181.19 g/mol [4] |

| SMILES | COc1ccc(cc1)C(C(=O)O)N[1] |

| InChI | InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)[6] |

Core Physicochemical Properties

The interplay between the amino, carboxyl, and lipophilic methoxyphenyl groups defines the compound's behavior in various environments. The following table summarizes key properties, distinguishing between experimentally determined and computationally predicted values.

| Property | Value | Type | Source(s) |

| Melting Point | 192-194 °C (decomposes) | Experimental ((S)-enantiomer) | [2] |

| 248-249 °C | Experimental ((S)-enantiomer) | ||

| 235 °C (sublimes) | Predicted | [3] | |

| Boiling Point | 339.5 ± 37.0 °C | Predicted | [3] |

| Density | 1.246 ± 0.06 g/cm³ | Predicted | [3] |

| Water Solubility | Limited to moderate | Predicted | [7] |

| pKa (Acidic) | ~2-3 | Predicted | [8] |

| pKa (Basic) | ~9-10 | Predicted | [8] |

| XLogP3 | -1.7 | Computed | [9] |

Solubility Profile

Expertise & Experience: As an amphoteric molecule, the solubility of this compound is critically dependent on pH. The presence of both a polar amino group and a carboxylic acid group confers some aqueous solubility, while the 4-methoxyphenyl group adds significant hydrophobic character.[7]

-

In Neutral Water: Limited to moderate solubility is expected as the molecule exists predominantly as a zwitterion.[7]

-

In Acidic Media (pH < pKa₁): The amino group is protonated (-NH₃⁺), forming a cationic salt. This significantly increases aqueous solubility.[7]

-

In Basic Media (pH > pKa₂): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt, which also enhances aqueous solubility.[7]

-

In Organic Solvents: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Its solubility is likely moderate in less polar solvents such as acetone and poor in non-polar solvents like hexanes.[7]

Trustworthiness - The Self-Validating Protocol: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[8] This protocol is self-validating because it ensures that a true equilibrium is reached between the dissolved and undissolved compound, which is the definition of saturation solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constants (pKa)

Expertise & Experience: The pKa values are critical for predicting solubility, absorption, and receptor binding. For this compound, two primary pKa values are expected: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂). The carboxylic acid is expected to have a pKa around 2-3, typical for α-amino acids. The amino group's pKa is anticipated to be around 9-10. Potentiometric titration is the most direct and reliable method for their determination.

Trustworthiness - The Self-Validating Protocol: This method is self-validating as it directly measures the change in protonation state (pH) as a function of added titrant. The inflection points on the resulting titration curve correspond directly to the pKa values, providing an empirical and verifiable result.[9]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Melting Point & Thermal Behavior

Expertise & Experience: The melting point of an amino acid is often accompanied by decomposition, making visual determination by capillary methods challenging.[9] Differential Scanning Calorimetry (DSC) is the preferred technique as it provides a quantitative measure of the heat flow associated with the phase transition. The reported melting point for the (S)-enantiomer varies (192-194 °C vs. 248-249 °C), which may suggest the existence of different polymorphic forms or variations in experimental conditions.[2]

Trustworthiness - The Self-Validating Protocol: DSC provides a self-validating thermogram. The peak of the endothermic event corresponds to the melting point, and the area under the peak is the enthalpy of fusion. The sharpness of the peak is an indicator of purity.

Stability

Limited data suggests the lyophilized solid is stable for 36 months when stored at -20°C. In solution at -20°C, it should be used within one month.[8][10] Comprehensive stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are essential for drug development to identify potential degradation products and establish appropriate storage conditions.

Spectroscopic and Analytical Profile

Spectroscopic data is indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals include aromatic protons on the methoxyphenyl ring (typically between 6.8-7.4 ppm), a singlet for the methoxy group (-OCH₃) around 3.7-3.8 ppm, and a signal for the alpha-proton (-CH) adjacent to the amino and carboxyl groups.[11]

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), the alpha-carbon, and the carbonyl carbon of the carboxylic acid (>170 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

O-H stretch: A broad absorption from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

N-H stretch: Primary amine stretches appearing around 3300-3500 cm⁻¹.

-

C=O stretch: A strong absorption from the carboxylic acid carbonyl group, usually around 1700-1750 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected exact mass is 181.0739 g/mol .[13]

Analytical Quantification by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity and concentration of this compound. A reversed-phase C18 column is the standard choice for this type of molecule, as it effectively separates compounds based on hydrophobicity. The mobile phase typically consists of an aqueous component with an acid modifier (like formic or acetic acid) and an organic solvent (like acetonitrile or methanol). The acid modifier is crucial; it protonates the carboxylic acid and suppresses the ionization of the amino group, leading to better peak shape and retention time reproducibility.[14]

Trustworthiness - The Self-Validating Protocol: An HPLC protocol is validated by its system suitability parameters. Before sample analysis, a series of injections of a known standard are performed to check for theoretical plates, peak asymmetry (tailing factor), and retention time reproducibility. These metrics confirm that the chromatographic system is performing correctly and is capable of producing accurate and precise data.[14]

Caption: Workflow for Purity and Quantification by HPLC-UV.

Conclusion

The are a direct consequence of its molecular structure. Its amphoteric nature, governed by the amino and carboxylic acid groups, dictates a pH-dependent solubility profile that is crucial for formulation. While many properties can be predicted computationally, this guide emphasizes the necessity of rigorous, self-validating experimental protocols to generate the reliable data required for advanced research and drug development. A thorough characterization, from solubility and pKa to thermal stability and spectroscopic identity, provides the authoritative foundation needed to unlock the full potential of this valuable synthetic building block.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. adooq.com [adooq.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Methodological Guide to the Crystallographic Analysis of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Abstract: 2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a valuable chiral building block in synthetic and pharmaceutical chemistry.[1] A definitive understanding of its three-dimensional structure in the solid state is crucial for controlling its physicochemical properties, such as solubility, stability, and crystal habit. As of the latest literature review, a complete single-crystal X-ray diffraction study for this specific compound is not publicly available. This guide, therefore, provides a comprehensive methodological framework for researchers and drug development professionals aiming to elucidate its crystal structure. It outlines the predicted supramolecular interactions, presents a detailed protocol for single-crystal growth, details the workflow for X-ray diffraction analysis, and discusses the anticipated structural insights.

Introduction: The Rationale for Structural Elucidation

This compound, also known as 4-methoxyphenylglycine, belongs to the class of aromatic alpha-amino acids. Its structure, featuring a primary amine, a carboxylic acid, and a methoxy-substituted phenyl ring, makes it a molecule of significant interest.[2] The D-enantiomer, in particular, is structurally related to the side chains of important semi-synthetic β-lactam antibiotics.[3]

The precise arrangement of molecules in a crystal lattice, governed by intermolecular interactions, dictates the material's bulk properties.[4] For a pharmaceutical intermediate, knowledge of the crystal structure is paramount for:

-

Polymorph Screening: Identifying different crystalline forms with varying stability and bioavailability.

-

Process Control: Developing robust crystallization protocols for consistent product quality.

-

Rational Drug Design: Understanding solid-state conformation and its influence on biological activity.

This document serves as a proactive technical guide, equipping researchers with the predictive insights and experimental protocols necessary to successfully determine and analyze the crystal structure of this target compound.

Predicted Molecular Properties and Supramolecular Interactions

The functional groups of this compound allow for a rich variety of intermolecular interactions that will likely define its crystal packing.[5]

-

Hydrogen Bonding: As an amino acid, the molecule can exist in a neutral or zwitterionic form in the solid state. This creates a powerful network of hydrogen bonds. We can strongly predict the formation of charge-assisted N-H···O bonds and conventional O-H···O bonds, which typically form robust synthons like chains or dimers.[6]

-

π-Interactions: The presence of the phenyl ring suggests the possibility of π-π stacking interactions, which would contribute to the overall packing efficiency and stability of the crystal lattice.

-

Weak Interactions: C-H···O and C-H···π interactions involving the methoxy group and aromatic rings are also anticipated, acting as secondary drivers in the crystal packing.[7]

The interplay between the strong, directional hydrogen bonds and the weaker, dispersive forces will ultimately determine the final crystal structure.[8]

Synthesis and Crystallization Strategy

Synthesis

The racemic form of this compound can be synthesized via various established methods, such as the Strecker synthesis starting from 4-methoxybenzaldehyde. Chiral resolution can then be achieved using techniques like preferential crystallization or diastereomeric salt formation to isolate the desired enantiomer.[3]

Protocol for Single-Crystal Growth

Causality: The goal is to achieve a state of slow, controlled supersaturation, allowing a single nucleation event to grow into a well-ordered, diffraction-quality crystal. The choice of solvent is critical; it must dissolve the compound sufficiently at a higher temperature but allow it to become sparingly soluble upon cooling or solvent evaporation. Given the polar amino acid nature of the molecule, polar protic solvents are a logical starting point.

Step-by-Step Protocol: Slow Evaporation

-

Solvent Screening: In parallel, attempt to dissolve ~10 mg of the compound in 0.5 mL of various solvents (e.g., water, ethanol, methanol, isopropanol, and binary mixtures like ethanol/water) in small vials. Heat gently if necessary to aid dissolution. Identify solvent systems that provide moderate solubility.

-

Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent system (e.g., an 80:20 ethanol/water mixture) at a slightly elevated temperature (~40°C).

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free glass vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle once or twice. This allows for slow evaporation of the solvent over several days to weeks at a stable temperature (e.g., room temperature).

-

Monitoring: Place the vial in a vibration-free location. Observe periodically without disturbing the setup. Suitable crystals should appear as clear, well-defined polyhedra.

-

Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully harvest them using a nylon loop or a pipette with the end clipped off. Immediately immerse the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Crystal Structure Elucidation by Single-Crystal X-ray Diffraction

Experimental Workflow

The overall process from a suitable crystal to a final structural model is a well-defined pathway.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

-

Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data.

-

Screening: The crystal is exposed to the X-ray beam (typically Mo Kα or Cu Kα radiation) to collect a few initial diffraction frames. This allows for the determination of the unit cell parameters and Bravais lattice, providing a preliminary assessment of crystal quality.

-

Data Collection Strategy: Based on the lattice symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected by rotating the crystal in the X-ray beam.

-

Integration and Scaling: The raw diffraction spot intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled to produce the final reflection data file.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.

-

Model Building: An initial molecular model is built into the electron density map, identifying the positions of most non-hydrogen atoms.

-

Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model's quality is assessed by the R-factors (R1, wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1.

Anticipated Crystallographic Data and Analysis

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₉H₁₁NO₃ |

| Formula Weight | 181.19 g/mol [9] |

| Temperature | 100(2) K |

| Wavelength | TBD (e.g., 0.71073 Å for Mo Kα) |

| Crystal System | TBD |

| Space Group | TBD |

| Unit Cell Dimensions | a = TBD Å, α = TBD ° |

| b = TBD Å, β = TBD ° | |

| c = TBD Å, γ = TBD ° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Final R indices | R1 = TBD, wR2 = TBD |

| Goodness-of-Fit on F² | TBD |

TBD = To Be Determined

Post-Refinement Analysis: Upon successful refinement, the key structural features to analyze would be:

-

Molecular Conformation: Determine the torsion angles describing the orientation of the carboxylic acid and phenyl groups relative to the chiral center.

-

Zwitterionic vs. Neutral State: Examine the C-O bond lengths and the location of hydrogen atoms to confirm if the molecule exists as a zwitterion (NH₃⁺, COO⁻) or a neutral molecule (NH₂, COOH).

-

Hydrogen Bonding Network: Map all hydrogen bonds, identifying the primary synthons that build the extended three-dimensional architecture.

-

Crystal Packing: Visualize the packing arrangement to identify any π-stacking or other significant intermolecular contacts.

Conclusion

While the definitive crystal structure of this compound remains to be published, this guide provides the necessary scientific foundation and practical framework for its determination. By combining predictive chemical knowledge with established experimental protocols for crystallization and X-ray diffraction, researchers can successfully elucidate this structure. The resulting crystallographic data will be invaluable for controlling the solid-state properties of this important compound, thereby supporting its application in pharmaceutical development and advanced chemical synthesis.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)acetic acid

Abstract

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, has garnered interest in medicinal chemistry and drug development. While direct and extensive research on its specific mechanism of action is not widely documented, its structural similarity to other phenylglycine derivatives provides a strong basis for understanding its potential biological targets and pathways. This guide synthesizes the available information to propose a likely mechanism of action centered on the modulation of metabotropic glutamate receptors (mGluRs). Furthermore, it explores the compound's role as a versatile chemical scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), and touches upon the observed biological activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological significance.

Introduction: The Significance of this compound

This compound, also known as 4-methoxyphenylglycine, is a derivative of the simplest amino acid, glycine.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to the alpha-carbon, imparts unique physicochemical properties that influence its biological activity.[1] While not a component of natural proteins, this amino acid and its analogs are found in some peptide natural products and have been a focus of synthetic and medicinal chemistry.[3] The primary interest in this compound stems from its potential to interact with key physiological targets and its utility as a building block in the synthesis of more complex bioactive molecules.

Proposed Primary Mechanism of Action: Modulation of Metabotropic Glutamate Receptors

The most probable mechanism of action for this compound is its interaction with metabotropic glutamate receptors (mGluRs). This hypothesis is strongly supported by extensive research on the broader class of phenylglycine derivatives, which are well-established as modulators of these receptors.[4][5]

2.1. The Role of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate. They play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[5] mGluRs are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

2.2. Phenylglycine Derivatives as mGluR Ligands

Numerous studies have demonstrated that phenylglycine derivatives can act as either agonists or antagonists at various mGluR subtypes.[4][5][6][7] The specific activity (agonist vs. antagonist) and selectivity for different mGluR subtypes are determined by the substitutions on the phenyl ring and the stereochemistry of the alpha-carbon.

Given this precedent, this compound likely acts as a ligand for one or more mGluR subtypes. The presence of the 4-methoxy group on the phenyl ring would influence its binding affinity and selectivity. It is plausible that this compound could competitively bind to the glutamate binding site on the receptor, either activating it (as an agonist) or blocking the binding of glutamate (as an antagonist).

2.3. Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathways for Group I and Group II/III metabotropic glutamate receptors, the likely targets of this compound.

Caption: Proposed modulation of metabotropic glutamate receptor signaling pathways.

Role as a Scaffold in Medicinal Chemistry

Beyond its potential direct biological activity, this compound is a valuable building block in synthetic chemistry, particularly in the design of novel therapeutics.

3.1. Incorporation into PROTACs

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and this compound can be incorporated into this linker to modulate its physicochemical properties, such as solubility and cell permeability.

3.2. Experimental Workflow: Synthesis of a PROTAC Linker Intermediate

The following is a generalized protocol for the incorporation of this compound into a PROTAC linker.

Objective: To couple this compound with a polyethylene glycol (PEG) linker.

Materials:

-

This compound

-

Boc-protected amino-PEG-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM) as solvent

-

Trifluoroacetic acid (TFA) for deprotection

-

Silica gel for column chromatography

Protocol:

-

Activation of the PEG linker: Dissolve the Boc-protected amino-PEG-acid and NHS in anhydrous DCM. Add DCC and stir at room temperature for 4-6 hours to form the NHS ester.

-

Coupling Reaction: In a separate flask, dissolve this compound in DCM. Add the activated PEG-linker solution and a non-nucleophilic base (e.g., diisopropylethylamine). Stir overnight at room temperature.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, brine, and dry over anhydrous sodium sulfate. Purify the product by silica gel column chromatography.

-

Boc Deprotection: Dissolve the purified product in DCM and add TFA. Stir for 1-2 hours at room temperature.

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting product is the deprotected linker intermediate ready for conjugation to the E3 ligase ligand or target protein binder.

Caption: Workflow for synthesizing a PROTAC linker intermediate.

Biological Activities of Derivatives

While the mechanism of the parent compound is inferred, derivatives of this compound have been synthesized and evaluated for various biological activities, providing further insight into the potential therapeutic applications of this chemical scaffold.

4.1. Anticonvulsant Activity

Some phenylglycinamide derivatives have shown promise as broad-spectrum anticonvulsants.[1] The proposed mechanism for these derivatives is multimodal, involving the antagonism of TRPV1 channels and the inhibition of voltage-gated sodium and calcium channels.[1]

4.2. Antimicrobial Properties

Preliminary studies have suggested that (2S)-2-amino-2-(4-methoxyphenyl)acetic acid exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Table 1: Reported Minimum Inhibitory Concentrations (MIC) for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid [8]

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

4.3. Other Potential Activities

Derivatives of structurally related 4-hydroxyphenylglycine have been investigated as agonists for the orphan G protein-coupled receptor GPR88, suggesting that methoxy-substituted analogs might also interact with this or other orphan GPCRs.[9][10] Additionally, some phenylglycine derivatives have been explored for their potential as pesticides due to their antifungal and antibacterial properties.[11]

Conclusion and Future Directions

Future research should focus on elucidating the specific mGluR subtype selectivity and functional activity (agonist versus antagonist) of this compound through receptor binding assays and functional cell-based assays. Investigating its effects in in vivo models of neurological diseases would further validate its therapeutic potential. A deeper exploration of the structure-activity relationships of its derivatives could lead to the development of more potent and selective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]

- 9. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-2-(4-methoxyphenyl)acetic Acid in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-2-(4-methoxyphenyl)acetic acid, a critical parameter for its application in pharmaceutical research, process development, and formulation. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of amino acid solubility, predictive assessments based on its chemical structure, and detailed, field-proven methodologies for the precise experimental determination of its solubility profile in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that governs its behavior throughout the drug development lifecycle. From influencing reaction kinetics in synthesis and dictating purification strategies to controlling bioavailability and therapeutic efficacy in its final dosage form, a thorough understanding of an API's solubility profile is non-negotiable. This compound, a non-proteinogenic amino acid, presents a unique solubility challenge due to its amphoteric nature, aromaticity, and the electronic influence of the methoxy substituent. This guide delves into the theoretical and practical aspects of its solubility in organic media, providing the necessary tools for its successful application.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19789-59-4 | [2] |

| Appearance | White to off-white solid (predicted) | [3] |

| Melting Point | 235 °C (sublimes) | [2] |

| pKa | Not experimentally determined; expected to have two pKa values for the carboxylic acid and amino groups. | [3] |

| XLogP3 | -1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

The structure of this compound, featuring a polar amino acid backbone and a more lipophilic methoxyphenyl group, suggests a nuanced solubility profile.[1] The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and methoxy groups) facilitates interactions with a range of solvents.[2] The negative XLogP3 value indicates a general preference for hydrophilic environments, yet the methoxy group is known to enhance lipophilicity compared to an unsubstituted phenyl ring.[1]

Theoretical Framework for Solubility in Organic Solvents

The solubility of an amino acid in an organic solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dominant zwitterionic form of amino acids in the solid state and in polar solvents significantly influences their solubility.

The Role of the Zwitterion

In the solid state, this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). This ionic character results in a strong crystal lattice energy that must be overcome by the solvent for dissolution to occur.

Solvent Polarity and Hydrogen Bonding

Polar protic solvents, such as methanol and ethanol, are generally effective at solvating amino acids. They can engage in hydrogen bonding with both the ammonium and carboxylate groups, disrupting the crystal lattice. Aprotic polar solvents, like acetone, can act as hydrogen bond acceptors but not donors, which may limit their solvating power for the ammonium group. Non-polar solvents are typically poor solvents for amino acids due to their inability to form strong interactions with the zwitterionic form.[4]

The Influence of the Methoxyphenyl Group

The 4-methoxy substituent on the phenyl ring plays a dual role. The methoxy group is an electron-donating group, which can influence the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, the phenyl ring itself introduces a degree of hydrophobicity, potentially increasing solubility in less polar organic solvents compared to simpler amino acids like glycine. The position of the methoxy group (para) can also affect crystal packing and, consequently, the energy required for dissolution.[5]

Predicted Solubility Profile

Based on the physicochemical properties and theoretical considerations, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol.

-

Moderate Solubility: Predicted in polar aprotic solvents like acetone and acetonitrile.

-

Low to Negligible Solubility: Anticipated in non-polar solvents such as chloroform, toluene, and hydrocarbons.[4]

It is crucial to emphasize that these are predictions. The following section details a robust experimental protocol for generating precise, quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted static equilibrium method for determining the solubility of a solid in a liquid solvent, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV or fluorescence detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and centrifuge them at a high speed to pellet the excess solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a wavelength where the compound has significant absorbance. For low concentrations, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can provide enhanced sensitivity.[6][7]

-

Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation: A Template for Reporting

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Methanol | Polar Protic | High | To be determined | To be determined |

| Ethanol | Polar Protic | High | To be determined | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined | To be determined |

| Chloroform | Non-polar | Low | To be determined | To be determined |

| Toluene | Non-polar | Low | To be determined | To be determined |

Note: The "Experimental Solubility" columns are to be populated with data generated using the protocol described in Section 5.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to generate the precise data necessary for informed decision-making in synthesis, purification, and formulation. While predictive models offer valuable initial insights, the importance of robust experimental data cannot be overstated. The methodologies outlined herein provide a self-validating system for obtaining such critical information, ultimately facilitating the successful advancement of this compound in its intended applications. Future work should focus on the experimental determination of the solubility in a wider range of solvents and at various temperatures to build a comprehensive and publicly available database for this important compound.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

stability of 2-Amino-2-(4-methoxyphenyl)acetic acid under different pH conditions

An In-Depth Technical Guide to the pH-Dependent Stability of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

This compound, also known as p-methoxyphenylglycine, is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals, including peptide-based therapeutics.[1][2] Its chemical stability is a critical quality attribute that dictates its storage, formulation, and ultimate efficacy and safety in a final drug product. This technical guide provides a comprehensive framework for investigating the stability of this compound, with a specific focus on its degradation profile under a range of pH conditions. We will explore the theoretical underpinnings of its potential degradation pathways, present detailed experimental protocols for forced degradation studies, and offer insights into the development of stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of molecules incorporating this important scaffold.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, understanding a molecule's intrinsic stability is paramount. Forced degradation, or stress testing, is an essential practice where a drug substance is exposed to conditions more severe than accelerated stability testing.[3][4] These studies are not arbitrary; they are designed to deliberately accelerate degradation to identify likely degradation products and elucidate degradation pathways.[5] This knowledge is foundational for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies, and for designing robust drug product formulations.[6][7]

This compound possesses several structural features that can be influenced by pH: a primary amine, a carboxylic acid, and a chiral center adjacent to an electron-rich aromatic ring. The interplay of these groups dictates its susceptibility to various degradation mechanisms, most notably racemization and oxidation. This guide provides the scientific rationale and actionable protocols to comprehensively evaluate the pH-stability landscape of this molecule.

Theoretical Framework: Anticipated Degradation Pathways

The stability of this compound is intrinsically linked to its molecular structure. The pH of the environment directly controls the ionization state of the amino and carboxylic acid groups, influencing the molecule's overall reactivity.

-

Acidic Conditions (pH < 2): The amino group is fully protonated (-NH3+), and the carboxylic acid is predominantly in its neutral form (-COOH).

-

Neutral Conditions (pH ~3-9): The molecule exists primarily as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).

-

Basic Conditions (pH > 10): The amino group is in its neutral form (-NH2), while the carboxyl group is deprotonated (-COO-).

These pH-dependent forms exhibit different susceptibilities to the following degradation pathways:

Racemization

Racemization, the conversion of a chiral molecule into an equimolar mixture of both enantiomers, is a significant stability concern for phenylglycine derivatives.[8] The mechanism involves the abstraction of the proton at the alpha-carbon (the chiral center), leading to the formation of a planar carbanion or enolate intermediate.[9] This process is typically base-catalyzed, as a higher pH increases the concentration of the deprotonated amino group, which is less inductively withdrawing, and facilitates the removal of the alpha-proton.

The presence of the 4-methoxy group, an electron-donating group, is known to stabilize adjacent positive charges but may have a complex effect on the stability of a carbanion intermediate. However, compared to unsubstituted phenylglycine, it is a critical parameter to investigate.[10] Extended exposure to basic conditions during synthesis or formulation can lead to a loss of stereochemical purity, potentially impacting biological activity.[11][12]

Oxidative Degradation

While the molecule lacks highly labile functional groups, oxidative stress (e.g., exposure to peroxides or dissolved oxygen) can present a degradation risk.[4] Potential sites of oxidation include the aromatic ring and the benzylic alpha-carbon, which could lead to a variety of degradation products, including hydroxylated species or cleavage of the molecule. The rate and extent of oxidation can be influenced by pH, temperature, and the presence of metal ions.

Other Potential Pathways

While considered less probable under typical pharmaceutical conditions, other pathways such as decarboxylation (loss of CO2) under extreme heat or photolytic degradation upon exposure to light should be considered during a full forced degradation study.

The following diagram illustrates the logical relationship between pH and the primary anticipated degradation pathways.

Caption: Predicted influence of pH on the degradation of this compound.

A Systematic Approach to pH Stability Assessment

A robust investigation into pH-dependent stability requires a systematic workflow. The process begins with exposing the molecule to a range of pH conditions under controlled stress (e.g., elevated temperature) and monitoring its degradation over time using a pre-developed, stability-indicating analytical method.

Caption: A systematic workflow for conducting a forced degradation study under various pH conditions.

Detailed Experimental Protocols

The following protocols provide a robust starting point for any laboratory equipped with standard analytical instrumentation. It is crucial that all methods, particularly the analytical ones, are properly validated for their intended use.

Protocol 1: Sample Preparation and Stress Conditions

Objective: To expose this compound to a range of pH values at an elevated temperature to induce degradation.

Materials:

-

This compound (Reference Standard Grade)

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Potassium Phosphate Monobasic and Dibasic

-

Boric Acid

-

Potassium Chloride

-

Type I (18.2 MΩ·cm) Water

-

Calibrated pH meter

-

Temperature-controlled oven or water bath

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) across the desired pH range.

-

pH 2.0: 0.1 M HCl

-

pH 4.5: Acetate Buffer

-

pH 7.4: Phosphate Buffer

-

pH 9.0: Borate Buffer

-

pH 12.0: 0.01 M NaOH

-

-

Stock Solution: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Sample Preparation: For each pH condition, add a precise volume of the stock solution to a vial containing the buffer to achieve a final concentration of 0.1 mg/mL. Prepare a control sample in water.

-

Incubation: Place the vials in an oven set to 60°C.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours), remove one vial for each pH condition. Immediately quench the reaction by cooling the vial to room temperature and neutralizing the pH if necessary (e.g., acidic and basic samples) to halt further degradation before analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from any potential degradation products and quantify its concentration over time. This method is adapted from established protocols for similar amino acid derivatives.[13]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatographic Data System (CDS).

Conditions:

| Parameter | Setting |

|---|---|

| Analytical Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% B to 70% B over 20 min; then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | 225 nm and 275 nm (monitor both) |

Rationale: The C18 column provides excellent retention for the aromatic compound. The acidic mobile phase ensures consistent protonation of the analyte for good peak shape. The gradient elution is crucial for separating the parent compound from potentially more or less polar degradation products, thus making the method "stability-indicating".

Protocol 3: Chiral HPLC Method for Racemization Analysis

Objective: To quantify the enantiomeric purity of the compound at each time point, particularly under basic conditions.

Instrumentation:

-

HPLC system as described above.

Conditions:

| Parameter | Setting |

|---|---|

| Analytical Column | Macrocyclic Glycopeptide-based Chiral Stationary Phase (CSP) |

| Mobile Phase | Isocratic mixture of Methanol, Acetonitrile, and an aqueous buffer (e.g., Ammonium Acetate), ratio to be optimized. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25°C (lower temperatures often improve chiral resolution)[14] |

| Injection Volume | 5 µL |

| Detection | 225 nm |

Rationale: Chiral stationary phases create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Macrocyclic glycopeptide columns are particularly effective for underivatized amino acids.[14] The mobile phase composition is critical and must be carefully optimized to achieve baseline resolution between the two enantiomer peaks.

Data Interpretation and Presentation

Data from the stability studies should be tabulated to provide a clear overview of the compound's behavior. The results will guide the determination of the optimal pH for stability and identify conditions to avoid.

Table 1: Hypothetical Degradation Profile of this compound at 60°C

| Time (hours) | % Parent Remaining (pH 2.0) | % Parent Remaining (pH 4.5) | % Parent Remaining (pH 7.4) | % Parent Remaining (pH 9.0) | % Parent Remaining (pH 12.0) |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 2 | 99.5 | 99.8 | 99.9 | 99.1 | 96.2 |

| 6 | 98.1 | 99.2 | 99.6 | 96.5 | 88.1 |

| 12 | 96.0 | 98.5 | 99.1 | 92.3 | 75.4 |

| 24 | 92.3 | 97.1 | 98.2 | 85.0 | 58.9 |

This data is illustrative and represents a typical outcome where stability is highest near neutral pH and degradation is accelerated at pH extremes, particularly under basic conditions.

Table 2: Hypothetical Racemization Profile at 60°C

| Time (hours) | Enantiomeric Purity (%) (pH 7.4) | Enantiomeric Purity (%) (pH 9.0) | Enantiomeric Purity (%) (pH 12.0) |

| 0 | >99.9 | >99.9 | >99.9 |

| 6 | >99.9 | 99.5 | 97.8 |

| 24 | >99.9 | 98.1 | 92.3 |

This illustrative data highlights the significant impact of basic pH on the stereochemical integrity of the molecule.

Conclusion and Strategic Recommendations

This guide outlines a comprehensive strategy for assessing the pH-dependent stability of this compound. Based on fundamental chemical principles and established analytical methodologies, a well-executed forced degradation study will reveal the pH of maximum stability, identify the critical degradation pathways (with racemization being a key focus), and provide the necessary data to develop robust formulations and appropriate storage conditions.

Key Recommendations for Development:

-

Formulation pH: Target a formulation pH in the weakly acidic to neutral range (pH 4.5 - 7.4) to minimize both racemization and other potential degradation pathways.

-

Excipient Compatibility: Avoid strongly basic excipients that could create micro-environments of high pH, accelerating racemization.

-

Process Controls: During synthesis and purification, minimize the duration of exposure to strongly basic conditions, especially at elevated temperatures.

-

Analytical Monitoring: Implement a validated, stability-indicating chiral HPLC method for routine quality control and stability monitoring of both the drug substance and the final drug product.

By proactively investigating and understanding the intrinsic stability of this compound, drug developers can mitigate risks, accelerate development timelines, and ensure the delivery of a safe and effective final product.

References

- 1. CAS 19789-59-4: this compound [cymitquimica.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]

- 11. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of 2-Amino-2-(4-methoxyphenyl)acetic Acid Derivatives

Abstract

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a highly versatile scaffold in the field of medicinal chemistry.[1][2] Its unique structure, which combines a chiral amino acid backbone with a methoxy-substituted phenyl ring, provides a foundation for the development of novel therapeutic agents. The presence of the amino group, carboxylic acid, and the methoxyphenyl moiety allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological potential.[2] This technical guide offers a comprehensive exploration of the biological activities reported for derivatives of this compound, with a primary focus on their antimicrobial, anticancer, and anticonvulsant properties.[1] This document synthesizes key quantitative data, details the underlying experimental methodologies, and visualizes critical workflows and molecular pathways to facilitate advanced research and drug development.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds in this area. The core structure can be modified to generate molecules that interfere with essential microbial pathways.

Spectrum of Activity and Mechanistic Insights

Research has demonstrated that specific derivatives exhibit potent activity against a range of pathogens. For example, 2-chloro-N-(4-methoxyphenyl)acetamide, a related derivative, has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, E. coli, and L. monocytogenes, as well as antifungal activity against yeasts like C. glabrata.[3] Another derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), displayed more targeted antibacterial effects, specifically against the Gram-positive bacterium Staphylococcus aureus.[3]

The fungicidal properties are also notable. For instance, p-acetamide significantly inhibited the colony growth of Trichoderma longibrachiatum (98% inhibition), while MPAEMA was also highly effective against T. longibrachiatum and Mucor plumbeus (95% and 91% inhibition, respectively).[3] In-silico analyses suggest that a potential mechanism for this antimicrobial effect involves the inhibition of DNA ligase, a critical enzyme for DNA replication and repair in microbes.[3]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial efficacy of representative derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | Activity Metric (Zone of Inhibition, etc.) | Reference |

| p-Acetamide | Bacillus subtilis | 23 mm inhibition zone | [3] |

| p-Acetamide | Staphylococcus aureus | Active | [3] |

| p-Acetamide | Escherichia coli | Active | [3] |

| p-Acetamide | Candida glabrata | Active | [3] |

| MPAEMA | Staphylococcus aureus | Active | [3] |

| MPAEMA | Trichoderma longibrachiatum | 95% colony growth inhibition | [3] |

| MPAEMA | Mucor plumbeus | 91% colony growth inhibition | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of a test compound, providing a quantitative measure of its antimicrobial potency.

Causality: The broth microdilution method is chosen for its efficiency and ability to test multiple concentrations simultaneously, allowing for a precise determination of the lowest concentration of a drug that visibly inhibits microbial growth.

-

Prepare Microbial Inoculum:

-

Aseptically pick several colonies of the target microorganism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to bracket the expected MIC.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Data Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Workflow for Antimicrobial Screening

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

The structural versatility of amino acid derivatives makes them attractive candidates for the development of novel anticancer agents.[1] Modifications to the this compound core can yield compounds with enhanced cytotoxicity and selectivity against cancer cells.

Cytotoxicity and Mechanistic Pathways

Derivatives incorporating the 4-methoxyphenyl moiety have demonstrated significant cytotoxic effects. For example, 2-(4-methoxyphenyl)benzoxazol-5-acetic acid was identified as a promising cytotoxic agent against the MCF-7 breast cancer cell line. Other studies on related structures, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, have shown potent activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[4]

The mechanisms underlying this anticancer activity are multifaceted. Some benzoxazole derivatives are known to act as eukaryotic topoisomerase II inhibitors, an enzyme crucial for DNA replication in rapidly dividing cancer cells. More complex derivatives have been shown to induce mitochondrial-related apoptosis by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5] Furthermore, certain compounds can suppress key oncogenic signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[5]

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for select derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising Activity | |

| 1-(4-Fluorophenyl)-2-((...))ethanone | U-87 (Glioblastoma) | Reduces viability to 19.6% | [4] |

| Hydrazone derivative 36 | MDA-MB-231 (Breast) | Reduces viability to 43.7% | [4] |

| Ursolic acid derivative 7b | MCF-7 (Breast) | 0.48 | [5] |

| Ursolic acid derivative 7b | HeLa (Cervical) | 0.74 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative in DMSO and create a series of dilutions in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Oncogenic Signaling Pathway Inhibition

Caption: Inhibition of the RAS/Raf/MEK/ERK signaling pathway.[5]

Anticonvulsant Activity: Modulating Neuronal Excitability

Amino acid derivatives have long been investigated for their potential to treat neurological disorders, including epilepsy.[6] The structural framework of this compound is amenable to modifications that can confer anticonvulsant properties.

Efficacy in Seizure Models

While direct studies on a broad range of this compound derivatives are still emerging, research on structurally related compounds provides strong evidence of their potential. For instance, a series of isatin-based derivatives, including compounds with 2-OCH₃ and 4-OCH₃ substitutions, demonstrated significant anti-seizure activity in the maximal electroshock seizure (MES) model in mice.[7] The MES test is a standard screening model for identifying compounds effective against generalized tonic-clonic seizures. Some of these methoxylated derivatives also showed potent activity against seizures induced by pentylenetetrazole (PTZ), suggesting a broader mechanism of action.[7]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative compounds in preclinical models.

| Compound/Derivative | Seizure Model | Efficacy Metric (ED₅₀) | Reference |

| Isatin derivative 4l (4-OCH₃) | MES (mice) | Active at 100 mg/kg | [7] |

| Isatin derivative 4j (2-OCH₃) | PTZ (mice) | Potent Activity | [7] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES (mice) | ED₅₀ = 63 µmol/kg | [8] |

| Phenylacetamide derivative 14 | MES (mice) | ED₅₀ = 49.6 mg/kg | [9] |

| Phenylacetamide derivative 14 | scPTZ (mice) | ED₅₀ = 67.4 mg/kg | [9] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a primary screening tool in the search for new antiepileptic drugs, used to induce a generalized tonic-clonic seizure.

Causality: This model evaluates a compound's ability to prevent the spread of seizure activity within the brain. The endpoint—abolition of the hind limb tonic extensor component of the seizure—is a robust and reliable indicator of anticonvulsant efficacy.

-

Animal Preparation:

-

Use adult male mice (e.g., Swiss albino), weighing 20-25g.

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

-

Induction of Seizure:

-

Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

-

Observation and Scoring:

-

Immediately observe the animal for the characteristic seizure pattern: tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally a clonic phase.

-

The primary endpoint is the presence or absence of the hindlimb tonic extension phase. Protection is defined as the complete abolition of this phase.

-

-

Neurotoxicity Assessment (Rotarod Test):

-

To assess potential motor impairment (a common side effect), place the mice on a rotating rod (rotarod).

-

Animals that are unable to remain on the rod for a set period (e.g., 1 minute) are considered to have failed the test, indicating neurotoxicity at that dose.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) using probit analysis.

-

The Protective Index (PI) is calculated as TD₅₀ / ED₅₀, with a higher value indicating a better safety profile.

-

Workflow for Anticonvulsant Screening

Caption: Workflow for in-vivo anticonvulsant and neurotoxicity screening.

Future Perspectives and Conclusion

The derivatives of this compound represent a promising and versatile chemical scaffold for the discovery of new therapeutic agents.[1] The available literature strongly suggests significant potential in the development of novel antimicrobial, anticancer, and anticonvulsant drugs.

Future research efforts should be directed towards:

-

Systematic Synthesis: The creation of diverse chemical libraries through modifications such as amides, esters, and heterocyclic derivatives to establish clear structure-activity relationships (SAR).[1]

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways for the most potent compounds is critical for their optimization and clinical development.

-

Computational Modeling: The integration of in-silico screening, docking studies, and QSAR models can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[1]

This technical guide serves as a foundational resource to support and guide these future research endeavors, highlighting the significant therapeutic promise held by this unique class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 19789-59-4: this compound [cymitquimica.com]

- 3. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Amino-2-(4-methoxyphenyl)acetic Acid

Introduction: The Significance of a Non-Proteinogenic Amino Acid

In the vast landscape of chemical compounds vital to pharmaceutical research and development, non-proteinogenic amino acids hold a place of particular importance. These molecules, while not part of the canonical twenty amino acids that form the basis of proteins, offer unique structural motifs that can impart desirable properties to therapeutic agents. Among these is 2-Amino-2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylglycine, a compound that has found utility as a key building block in the synthesis of complex molecules.[1] Its structure, featuring a chiral center and a methoxy-substituted phenyl group, provides a scaffold for creating molecules with enhanced biological activity and stability.[2] This guide provides a comprehensive overview of the discovery, historical development, and synthesis of this versatile compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From the Dawn of Amino Acid Synthesis to a Specialized Building Block

The story of this compound is intrinsically linked to the broader history of amino acid chemistry. The early 19th century saw the first isolation of an amino acid, asparagine, from asparagus in 1806. This discovery opened the door to understanding the fundamental components of proteins. However, it was the advent of synthetic organic chemistry that truly empowered scientists to create and modify these vital molecules at will.

The seminal moment in the laboratory synthesis of α-amino acids arrived in 1850 with Adolph Strecker's development of the reaction that now bears his name.[3] The Strecker synthesis, a one-pot reaction involving an aldehyde, ammonia, and cyanide, provided a general and accessible method for preparing α-amino acids from simple precursors. Given that p-anisaldehyde (4-methoxybenzaldehyde) is a readily available starting material, it is highly probable that this compound was first synthesized via this classic method. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its synthesis is a logical extension of this foundational chemical transformation.

Following the Strecker synthesis, other methods for α-amino acid preparation were developed, further expanding the chemist's toolkit. The Bucherer-Bergs reaction, first reported in the 1920s, offered an alternative route from ketones or aldehydes to hydantoins, which could then be hydrolyzed to the corresponding amino acids.[4][5] These classical methods laid the groundwork for the production of a vast array of amino acids, including this compound, and are still relevant today.

Modern Synthetic Strategies: A Comparative Analysis